molecular formula C12H18N2 B1321257 2-Phenethylpiperazine CAS No. 91907-37-8

2-Phenethylpiperazine

Cat. No. B1321257
Key on ui cas rn: 91907-37-8
M. Wt: 190.28 g/mol
InChI Key: FRTXUSHWBSBIAT-UHFFFAOYSA-N
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Patent
US07214673B2

Procedure details

Add 2-phenethyl-1,4-bis-(toluene-4-sulfonyl)-piperazine (100 mg, 0.2 mmol) in THF (2 mL) to a cooled (−78° C.) suspension of metallic Na (36.8 mg, 1.6 mmol) and naphthalene (230.4 mg, 1.8 mmol) in fresh distilled THF(4 mL) was under nitrogen and stir at −78° C. After 1 hour, TLC indicated the reaction is complete. Hydrolyze the reaction with brine (10 mL) and extract with CH2Cl2 (3×10 mL). Combine the organic layers and dry over Na2SO4 and evaporate. Pass the resulting residue through a SCX column to obtain the title compound as a solid: mass spectrum (electrospray): (m/z)=191.2 (M+1); 1H NMR (CDCl3): δ7.30–7.25 (m, 2H), 7.20–7.15 (m, 3H), 3.00–2.61 (m, 8H), 2.40 (t, 1H, J=11.7 Hz), 1.70 (br, 2H), 1.67–1.60 (m, 2H).
Name
2-phenethyl-1,4-bis-(toluene-4-sulfonyl)-piperazine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
36.8 mg
Type
reactant
Reaction Step Two
Quantity
230.4 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:9]1[CH2:14][N:13](S(C2C=CC(C)=CC=2)(=O)=O)[CH2:12][CH2:11][N:10]1S(C1C=CC(C)=CC=1)(=O)=O)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C1C2C(=CC=CC=2)C=CC=1>C1COCC1>[CH2:1]([CH:9]1[CH2:14][NH:13][CH2:12][CH2:11][NH:10]1)[CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
2-phenethyl-1,4-bis-(toluene-4-sulfonyl)-piperazine
Quantity
100 mg
Type
reactant
Smiles
C(CC1=CC=CC=C1)C1N(CCN(C1)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Na
Quantity
36.8 mg
Type
reactant
Smiles
Name
Quantity
230.4 mg
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
DISTILLATION
Type
DISTILLATION
Details
in fresh distilled THF(4 mL)
CUSTOM
Type
CUSTOM
Details
Hydrolyze the reaction with brine (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with CH2Cl2 (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers and dry over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1NCCNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07214673B2

Procedure details

Add 2-phenethyl-1,4-bis-(toluene-4-sulfonyl)-piperazine (100 mg, 0.2 mmol) in THF (2 mL) to a cooled (−78° C.) suspension of metallic Na (36.8 mg, 1.6 mmol) and naphthalene (230.4 mg, 1.8 mmol) in fresh distilled THF(4 mL) was under nitrogen and stir at −78° C. After 1 hour, TLC indicated the reaction is complete. Hydrolyze the reaction with brine (10 mL) and extract with CH2Cl2 (3×10 mL). Combine the organic layers and dry over Na2SO4 and evaporate. Pass the resulting residue through a SCX column to obtain the title compound as a solid: mass spectrum (electrospray): (m/z)=191.2 (M+1); 1H NMR (CDCl3): δ7.30–7.25 (m, 2H), 7.20–7.15 (m, 3H), 3.00–2.61 (m, 8H), 2.40 (t, 1H, J=11.7 Hz), 1.70 (br, 2H), 1.67–1.60 (m, 2H).
Name
2-phenethyl-1,4-bis-(toluene-4-sulfonyl)-piperazine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
36.8 mg
Type
reactant
Reaction Step Two
Quantity
230.4 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:9]1[CH2:14][N:13](S(C2C=CC(C)=CC=2)(=O)=O)[CH2:12][CH2:11][N:10]1S(C1C=CC(C)=CC=1)(=O)=O)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C1C2C(=CC=CC=2)C=CC=1>C1COCC1>[CH2:1]([CH:9]1[CH2:14][NH:13][CH2:12][CH2:11][NH:10]1)[CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
2-phenethyl-1,4-bis-(toluene-4-sulfonyl)-piperazine
Quantity
100 mg
Type
reactant
Smiles
C(CC1=CC=CC=C1)C1N(CCN(C1)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Na
Quantity
36.8 mg
Type
reactant
Smiles
Name
Quantity
230.4 mg
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
DISTILLATION
Type
DISTILLATION
Details
in fresh distilled THF(4 mL)
CUSTOM
Type
CUSTOM
Details
Hydrolyze the reaction with brine (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with CH2Cl2 (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers and dry over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1NCCNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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